
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O and its molecular weight is 326.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Broad Spectrum Biological Activities
Triazoles, including compounds similar to 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, are celebrated for their extensive range of biological activities. Research highlights their potential in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, alongside activity against neglected diseases. This versatility underscores the compound's potential in addressing new diseases, with an emphasis on sustainable and green chemistry approaches for synthesis (Ferreira et al., 2013).
Synthesis and Chemical Modeling
The synthesis of 1,2,4-triazoles, including derivatives like this compound, is a field of active research. Studies focus on exploring various synthetic routes and chemical modeling to enhance the biological activities of these compounds. Such research supports the development of new methodologies for synthesizing triazole derivatives, potentially leading to the discovery of novel pharmacologically active substances (Ohloblina, 2022).
Material Science and Polymer Development
Triazole derivatives also find applications in material science, particularly in developing polymers with specific functionalities. For example, di- and tetraphenylsilyl-containing heterochain and heterocyclic polymers have been synthesized using triazole components. These polymers are of interest for applications in electronics, microelectronics, and membrane technology, highlighting the compound's utility beyond biological activities (Brumǎ et al., 2004).
Antifungal and Antibacterial Applications
Specific 1,2,4-triazole derivatives are studied for their antifungal and antibacterial potential. Research demonstrates that these compounds exhibit a broad spectrum of activity against various pathogens, including resistant strains. This makes them valuable candidates for developing new antimicrobial agents, with ongoing studies aimed at understanding their mechanisms of action and improving their efficacy (Kazeminejad et al., 2022; Li & Zhang, 2021).
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)20-17(23)16-19-12(2)22(21-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZLEERRZVFDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

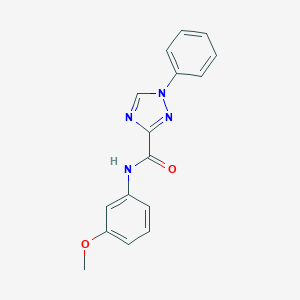
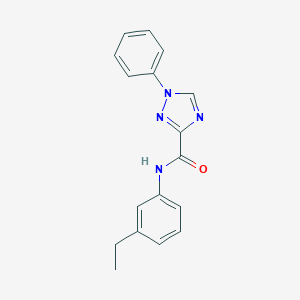
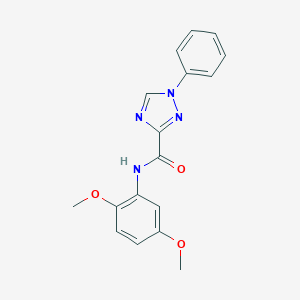
![1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498244.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498245.png)

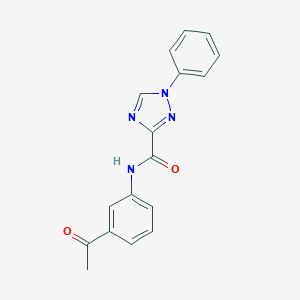
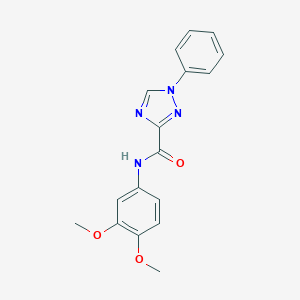
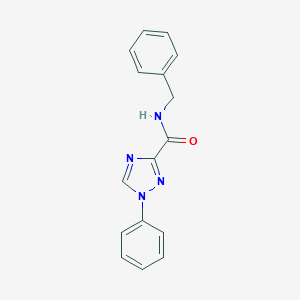
![1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498253.png)
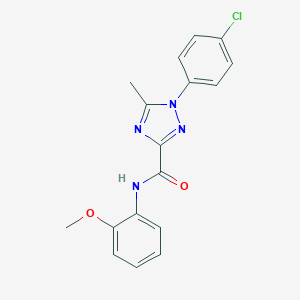
![1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498256.png)
![1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498258.png)
